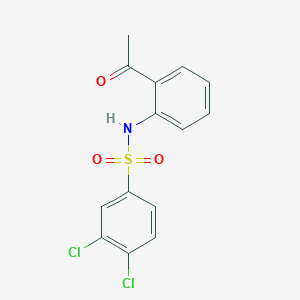

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide

Description

N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dichlorobenzenesulfonyl group linked to a 2-acetylphenylamine moiety. This compound is part of a broader class of sulfonamides, which are widely studied for their structural versatility and applications in medicinal chemistry, such as enzyme inhibition (e.g., cyclooxygenase (COX) inhibitors) and as intermediates in synthesizing heterocyclic compounds like quinazolines and indole derivatives . Its acetyl group at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name |

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-9(18)11-4-2-3-5-14(11)17-21(19,20)10-6-7-12(15)13(16)8-10/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXCINQNSMHIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233665 | |

| Record name | N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303152-41-2 | |

| Record name | N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-acetylaniline and 3,4-dichlorobenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-acetylaniline is reacted with 3,4-dichlorobenzenesulfonyl chloride in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the benzene ring.

Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antibacterial and anti-inflammatory properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Biological Studies: The compound is used in enzyme inhibition studies, particularly targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structure makes it a candidate for studying molecular interactions and self-assembly processes in materials science.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in the inflammatory response.

Molecular Pathways: The inhibition of COX and LOX pathways leads to a decrease in inflammation and pain, making the compound a potential candidate for anti-inflammatory drug development.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Sulfonylation : The target compound is typically synthesized via sulfonylation of 2-acetylaniline using 3,4-dichlorobenzenesulfonyl chloride, with NEt₃ or DMAP as catalysts .

- Chalcone Hybrids : Analogues like N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide are synthesized via Claisen-Schmidt condensation, yielding planar structures with Z' > 1 (multiple conformers) .

Key Observations :

- COX Inhibition : The acetylphenyl group in the target compound may enhance binding to COX enzymes, similar to structurally related sulfonamides .

- Purity Standards : Pharmacopeial guidelines for 3,4-dichlorobenzenesulfonamide derivatives require impurities ≤1.0%, highlighting stringent quality control for pharmaceutical applications .

Biological Activity

N-(2-acetylphenyl)-3,4-dichlorobenzenesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

- Molecular Formula : C14H11Cl2NO3S

- Average Mass : 344.21 g/mol

- Monoisotopic Mass : 342.98367 g/mol

The compound exhibits its biological effects primarily through the following mechanisms:

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in the subG0 phase, which is indicative of apoptosis. This was evidenced by significant increases in late apoptotic and dead cell populations upon treatment with the compound at concentrations above 5 µg/mL .

- Mitochondrial Membrane Depolarization : The compound was found to depolarize the mitochondrial membrane, a critical event in the initiation of apoptosis. This effect was measured alongside caspase activation (caspase-8 and -9), further supporting its role as an apoptotic agent .

- Antioxidant Activity : In addition to its anticancer properties, the compound displayed notable antioxidant activity, inhibiting DPPH and ABTS radicals effectively .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

- Cell Lines Tested :

- Cervical HeLa cells

- Acute promyelocytic leukemia HL-60 cells

- Gastric adenocarcinoma AGS cells

The IC50 values for these cell lines ranged from 0.89 to 9.63 µg/mL , indicating strong anticancer potential . Notably, derivative compounds with similar structures have also shown promising results against resistant strains of cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains:

- Gram-positive Bacteria : The compound exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with submicromolar activity noted for several derivatives .

- Mycobacterial Strains : It was also effective against both fast-growing and slow-growing mycobacterial strains, including Mycobacterium tuberculosis and M. smegmatis, demonstrating a broad spectrum of action .

Structure-Activity Relationship (SAR)

The incorporation of halogen groups, such as chlorine in the molecular structure, has been associated with enhanced antibacterial activity. The presence of sulfonamide groups further potentiates these effects by influencing lipophilicity and interaction with bacterial targets .

Case Studies

- Study on Anticancer Effects :

- Antibacterial Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.